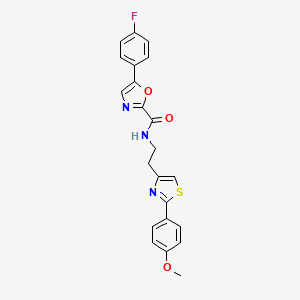
5-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)oxazole-2-carboxamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)oxazole-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that create the oxazole and thiazole rings, which are crucial for its biological activity. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Structural Data
The molecular formula of the compound is C24H21FN2O3S, with a molecular weight of 428.50 g/mol. The structural arrangement includes a fluorophenyl group, a methoxyphenyl group, and a thiazole moiety, which contribute to its biological properties.
Antiviral Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antiviral properties. For instance, derivatives similar to the target compound have shown efficacy against various viral targets, including Hepatitis C virus (HCV) NS5B polymerase with IC50 values in the low micromolar range . The presence of the thiazole moiety is critical for enhancing antiviral activity through mechanisms such as inhibition of viral replication.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Thiazole derivatives have been reported to exhibit moderate to high antibacterial effects against Gram-positive and Gram-negative bacteria. For example, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus respectively .
The biological evaluation of this compound has revealed cytotoxic effects on various cancer cell lines. The mechanism of action is hypothesized to involve the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . This property is particularly relevant in cancer therapeutics as it can selectively target tumor cells while sparing normal cells.
Case Studies
- Antiviral Efficacy : A study evaluated a series of thiazole derivatives against HCV NS5B polymerase, finding that modifications at the 2-position significantly enhanced antiviral potency, suggesting that similar modifications in our target compound could yield improved results .
- Antimicrobial Testing : Another investigation assessed various thiazole-based compounds for their antibacterial properties, reporting MIC values that indicate strong activity against several bacterial strains. The findings suggest that our target compound may also have broad-spectrum antimicrobial effects .
- Cytotoxicity Studies : Research on related thiazole compounds indicated that they could induce ferroptosis in cancer cells at low nanomolar concentrations, highlighting the potential for our compound to be developed as an anticancer agent .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-28-18-8-4-15(5-9-18)22-26-17(13-30-22)10-11-24-20(27)21-25-12-19(29-21)14-2-6-16(23)7-3-14/h2-9,12-13H,10-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFCDQVJKXPYDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













